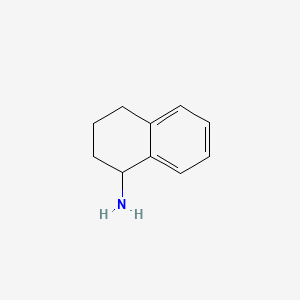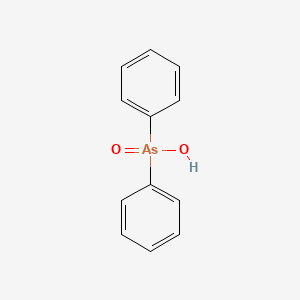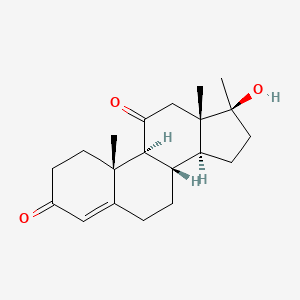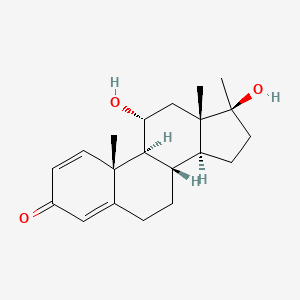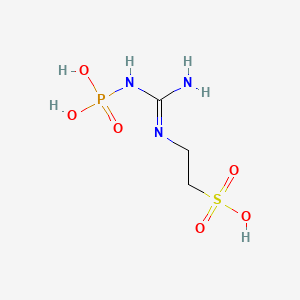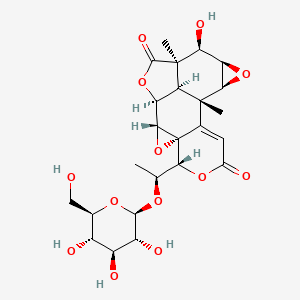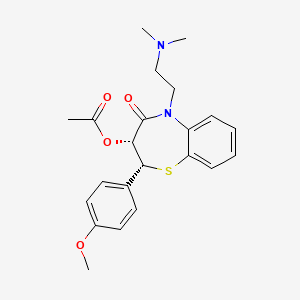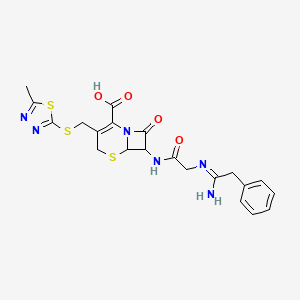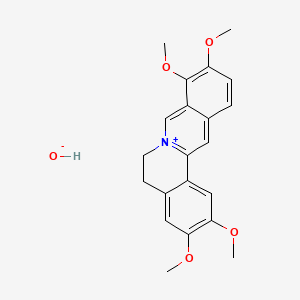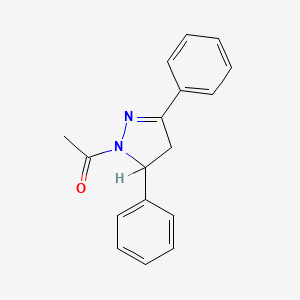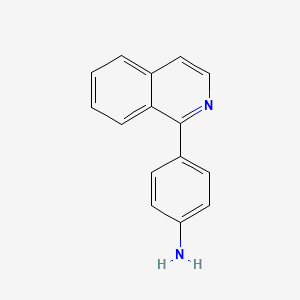![molecular formula C12H17N6O7P B1196036 (4AR,6R,7R,7aS)-6-(6-amino-8-((2-hydroxyethyl)amino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide CAS No. 33823-17-5](/img/structure/B1196036.png)
(4AR,6R,7R,7aS)-6-(6-amino-8-((2-hydroxyethyl)amino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyethylaminoadenosine 3’,5’-monophosphate is a cyclic nucleotide derivative of adenosine. It is characterized by the presence of a hydroxyethylamino group at the 8-position of the adenosine moiety and a monophosphate group at the 3’,5’-positions. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyethylaminoadenosine 3’,5’-monophosphate typically involves the modification of adenosine. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using silyl or acyl protecting groups.
Introduction of Hydroxyethylamino Group: The protected adenosine is then reacted with an appropriate hydroxyethylamine derivative under basic conditions to introduce the hydroxyethylamino group at the 8-position.
Phosphorylation: The resulting intermediate is phosphorylated at the 3’,5’-positions using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a phosphoramidite reagent.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of 8-Hydroxyethylaminoadenosine 3’,5’-monophosphate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like chromatography and crystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxyethylaminoadenosine 3’,5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyethylamino group to an amino group.
Substitution: The hydroxyethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
8-Hydroxyethylaminoadenosine 3’,5’-monophosphate has several scientific research applications:
Chemistry: It is used as a model compound to study nucleotide analogs and their chemical properties.
Biology: The compound is investigated for its potential role in cellular signaling pathways and as a modulator of enzyme activities.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of biochemical assays and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 8-Hydroxyethylaminoadenosine 3’,5’-monophosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethylamino group may enhance binding affinity to these targets, leading to modulation of their activities. The compound can influence various cellular pathways, including cyclic nucleotide signaling and protein phosphorylation.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 3’,5’-monophosphate: Lacks the hydroxyethylamino group at the 8-position.
8-Aminoadenosine 3’,5’-monophosphate: Contains an amino group instead of a hydroxyethylamino group.
8-Hydroxyadenosine 3’,5’-monophosphate: Contains a hydroxy group instead of a hydroxyethylamino group.
Uniqueness
8-Hydroxyethylaminoadenosine 3’,5’-monophosphate is unique due to the presence of the hydroxyethylamino group, which can enhance its biological activity and binding affinity to molecular targets. This structural modification may result in distinct pharmacological properties compared to similar compounds.
Propiedades
Número CAS |
33823-17-5 |
|---|---|
Fórmula molecular |
C12H17N6O7P |
Peso molecular |
388.27 g/mol |
Nombre IUPAC |
(4aR,6R,7R,7aS)-6-[6-amino-8-(2-hydroxyethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H17N6O7P/c13-9-6-10(16-4-15-9)18(12(17-6)14-1-2-19)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,19-20H,1-3H2,(H,14,17)(H,21,22)(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
YMSXKPONFXQTQW-IOSLPCCCSA-N |
SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCO)N)O)OP(=O)(O1)O |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCO)N)O)OP(=O)(O1)O |
SMILES canónico |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCO)N)O)OP(=O)(O1)O |
Sinónimos |
8-hydroxyethylamino-cyclic AMP 8-hydroxyethylaminoadenosine 3',5'-monophosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


